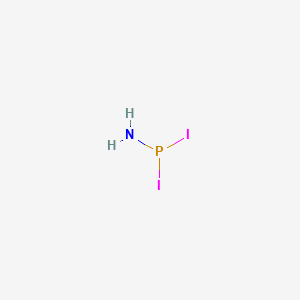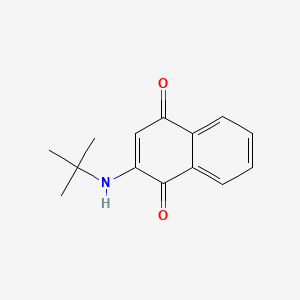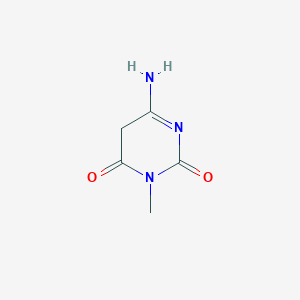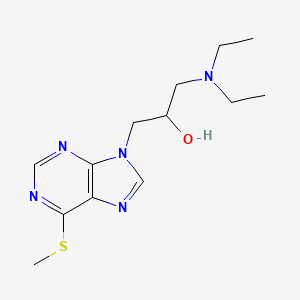
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: Introduction of the diethylamino group through alkylation reactions.
Thioether Formation: Incorporation of the methylsulfanyl group via nucleophilic substitution.
Final Assembly: Coupling the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the purine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Diethylamino)-3-(6-methylpurin-9-yl)propan-2-ol: Lacks the methylsulfanyl group.
1-(Diethylamino)-3-(6-chloropurin-9-yl)propan-2-ol: Contains a chlorine atom instead of a methylsulfanyl group.
Uniqueness
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
21268-11-1 |
|---|---|
Fórmula molecular |
C13H21N5OS |
Peso molecular |
295.41 g/mol |
Nombre IUPAC |
1-(diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol |
InChI |
InChI=1S/C13H21N5OS/c1-4-17(5-2)6-10(19)7-18-9-16-11-12(18)14-8-15-13(11)20-3/h8-10,19H,4-7H2,1-3H3 |
Clave InChI |
ISSMLRUIZPSBPE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CN1C=NC2=C1N=CN=C2SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



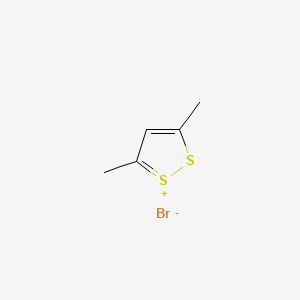
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
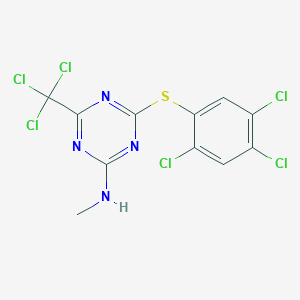
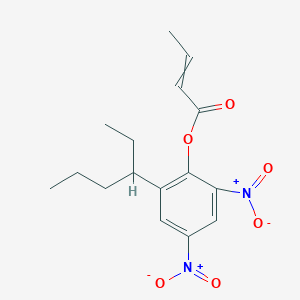
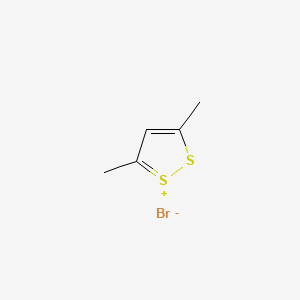
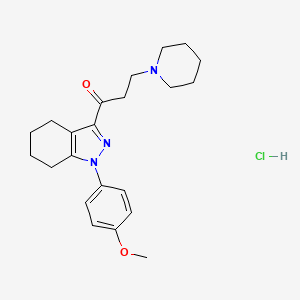
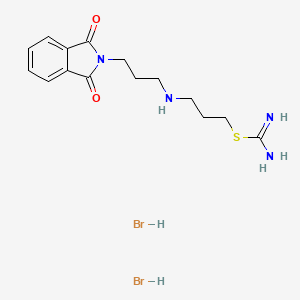
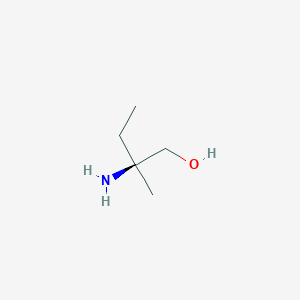
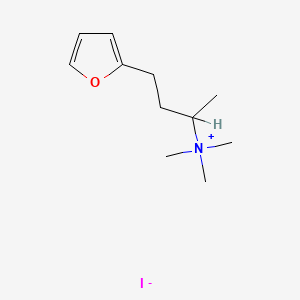
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
